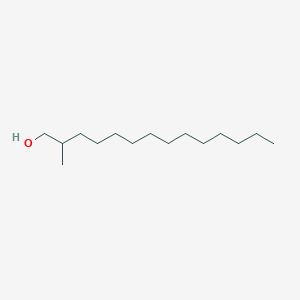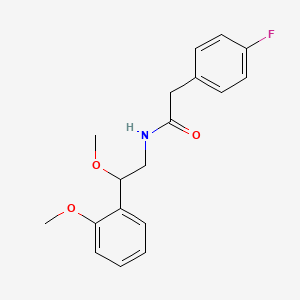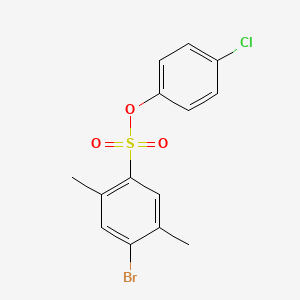
1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as 1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-phenylurea, often involves the use of organolithium reagents . The process involves regioselective nucleophilic attack on pyrimidines using N-methylpiperazine, favoring the formation of C-4 substituted products .Wissenschaftliche Forschungsanwendungen
Photophysical Properties and pH-Sensing
Research by Yan et al. (2017) on pyrimidine-phthalimide derivatives, closely related to the chemical structure of interest, highlighted their potential in the development of novel colorimetric pH sensors and logic gates. These compounds, due to their donor-π-acceptor configurations, exhibit solid-state fluorescence and positive solvatochromism, which are crucial for pH sensing applications. The study demonstrates the ability to tune photophysical properties through molecular design, thereby paving the way for their use in detecting pH changes in various environments (Han Yan, Xinlei Meng, Baoyan Li, S. Ge, & Yun Lu, 2017).
Antimicrobial Activity
Another significant area of application is in antimicrobial research. Majithiya and Bheshdadia (2022) synthesized novel pyrimidine-triazole derivatives, including those structurally similar to 1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-phenylurea. These compounds were evaluated against selected bacterial and fungal strains, demonstrating promising antimicrobial activity. This research suggests the potential of such compounds in developing new antimicrobial agents for combating resistant microbial strains (J.J. Majithiya & B. Bheshdadia, 2022).
Synthesis and Characterization of Stable Derivatives
Schmidt (2002) explored the synthesis and characterization of pyrimidinaminides, which bear resemblance to our compound of interest in terms of the pyrimidine core structure. These studies provide foundational knowledge for understanding the chemical behavior, stability, and potential applications of pyrimidine derivatives in various fields, including materials science and pharmaceutical chemistry (A. Schmidt, 2002).
Anticancer Activity
Research into the anticancer properties of pyrimidine derivatives has shown promising results. Abdellatif et al. (2014) synthesized pyrazolo[3,4-d]pyrimidin-4-one derivatives, which demonstrated significant antitumor activity against the MCF-7 human breast adenocarcinoma cell line. This suggests that compounds with a pyrimidine base structure, including this compound, could be valuable in the development of new anticancer agents (Khaled R. A. Abdellatif, Eman K. A. Abdelall, M. Abdelgawad, R. Ahmed, & R. B. Bakr, 2014).
Eigenschaften
IUPAC Name |
1-[2,4-bis(dimethylamino)pyrimidin-5-yl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O/c1-20(2)13-12(10-16-14(19-13)21(3)4)18-15(22)17-11-8-6-5-7-9-11/h5-10H,1-4H3,(H2,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRFHCNTQFITJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)NC2=CC=CC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2895062.png)
![4-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrimidin-2-amine](/img/structure/B2895064.png)

![N-(2-(6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2895067.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B2895070.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2895071.png)




![N-(benzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2895080.png)
![(1R,5S)-3-methoxy-N-(m-tolyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2895081.png)